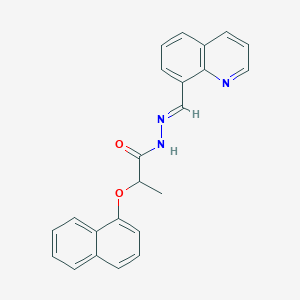![molecular formula C17H18N2O3 B5710136 N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamides and has been shown to have potential in treating chronic pain, inflammation, and cancer.
科学研究应用
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been chronic pain. Studies have shown that N-[2-(acetylamino)phenyl]-4-ethoxybenzamide can block the P2X7 receptor, which is involved in the transmission of pain signals. This makes it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis.
Another area of research has been inflammation. N-[2-(acetylamino)phenyl]-4-ethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to pain and inflammation, N-[2-(acetylamino)phenyl]-4-ethoxybenzamide has also been studied for its potential in cancer treatment. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the treatment of various types of cancer.
作用机制
The mechanism of action of N-[2-(acetylamino)phenyl]-4-ethoxybenzamide involves the inhibition of the P2X7 receptor. This receptor is involved in the transmission of pain signals and the production of pro-inflammatory cytokines. By blocking this receptor, N-[2-(acetylamino)phenyl]-4-ethoxybenzamide can reduce pain and inflammation.
In addition to its effects on the P2X7 receptor, N-[2-(acetylamino)phenyl]-4-ethoxybenzamide has also been shown to induce apoptosis in cancer cells. This is thought to occur through the inhibition of the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(acetylamino)phenyl]-4-ethoxybenzamide are primarily related to its effects on the P2X7 receptor and the Akt/mTOR pathway. By blocking the P2X7 receptor, N-[2-(acetylamino)phenyl]-4-ethoxybenzamide can reduce pain and inflammation. By inhibiting the Akt/mTOR pathway, it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of N-[2-(acetylamino)phenyl]-4-ethoxybenzamide is its specificity for the P2X7 receptor. This makes it a valuable tool for studying the role of this receptor in various diseases. However, one of the limitations of this compound is its relatively low potency. This can make it difficult to achieve significant effects in vitro and in vivo.
未来方向
There are several future directions for research on N-[2-(acetylamino)phenyl]-4-ethoxybenzamide. One area of research could be the development of more potent analogs of this compound. This could improve its efficacy in the treatment of various diseases.
Another area of research could be the identification of other targets for this compound. While the P2X7 receptor and Akt/mTOR pathway are important targets, there may be other targets that could be exploited for therapeutic purposes.
Finally, research could focus on the development of novel delivery methods for this compound. This could improve its bioavailability and efficacy in vivo.
Conclusion
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its specificity for the P2X7 receptor and its ability to induce apoptosis in cancer cells make it a valuable tool for studying these pathways. While there are limitations to its potency, there are several future directions for research that could improve its efficacy in the treatment of various diseases.
合成方法
The synthesis of N-[2-(acetylamino)phenyl]-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with 2-aminoacetophenone to form N-[2-(acetylamino)phenyl]-4-ethoxybenzamide. The synthesis of this compound has been reported in various research articles and is considered to be a relatively straightforward process.
属性
IUPAC Name |
N-(2-acetamidophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-14-10-8-13(9-11-14)17(21)19-16-7-5-4-6-15(16)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSINOXBUBHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-4-ethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)
![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)
![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)

